molecular formula C10H21N B2661875 2-Ethyl-2-(2-methylpropyl)pyrrolidine CAS No. 1498938-67-2

2-Ethyl-2-(2-methylpropyl)pyrrolidine

Cat. No.: B2661875
CAS No.: 1498938-67-2
M. Wt: 155.285
InChI Key: IBMDDFLQZDSEQU-UHFFFAOYSA-N
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Description

2-Ethyl-2-(2-methylpropyl)pyrrolidine (CAS: 1498938-67-2) is a pyrrolidine derivative featuring a 5-membered heterocyclic amine ring substituted with ethyl and 2-methylpropyl (isobutyl) groups at the 2-position. Its molecular formula is C₁₀H₂₁N (molecular weight: 155.28 g/mol).

Properties

IUPAC Name

2-ethyl-2-(2-methylpropyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-4-10(8-9(2)3)6-5-7-11-10/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMDDFLQZDSEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(2-methylpropyl)pyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of pyrrolidine with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts such as palladium on carbon may be used to facilitate the reaction, and the product is purified through distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(2-methylpropyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-(2-methylpropyl)pyrrolidine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(3S)-3-[(1S)-1-(4-Chlorophenyl)ethyl]-2-methylpropylpyrrolidine Hydrochloride
  • Structure : Incorporates a pyrrolidine core with 2-methylpropyl and 4-chlorophenyl-ethyl substituents.
  • Molecular Weight : ~265.91 g/mol (including HCl).
  • Key Differences : The chlorophenyl group enhances aromatic interactions, making this compound pharmacologically active as an antidepressant via serotonin receptor modulation. The target compound lacks this aromatic moiety, resulting in lower receptor affinity .
2-Ethyl-2-(3-oxo-3-(pyrrolidin-1-yl)propyl)pent-4-enal
  • Structure : Contains a pyrrolidine ring with ethyl and a ketone-functionalized propyl chain.
  • Molecular Weight : ~264 g/mol.
  • Key Differences: The ketone and aldehyde groups increase polarity and reactivity, enabling participation in condensation reactions. The target compound’s non-polar alkyl substituents limit such interactions .
Etofenprox (Pyrethroid-Ether)
  • Structure: 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether (CAS: 80844-07-1).
  • Molecular Weight : 376.49 g/mol.
  • Key Differences : While sharing a 2-methylpropyl group, Etofenprox is a pyrethroid insecticide with ether and benzyl functionalities, conferring distinct insecticidal properties absent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility LogP (Predicted) Key Substituents
2-Ethyl-2-(2-methylpropyl)pyrrolidine 155.28 Low ~2.5 Ethyl, 2-methylpropyl
(3S)-Antidepressant Derivative ~265.91 Moderate (HCl salt) ~3.8 2-Methylpropyl, 4-chlorophenyl
Etofenprox 376.49 Insoluble ~6.2 2-Methylpropyl, benzyl ether
  • Solubility : The target compound’s branched alkyl groups reduce water solubility compared to the hydrochloride salt of the antidepressant analog .
  • LogP : Higher lipophilicity in Etofenprox is attributed to its aromatic rings, whereas the target compound’s LogP aligns with typical aliphatic amines .

Biological Activity

2-Ethyl-2-(2-methylpropyl)pyrrolidine, a cyclic amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H21_{21}N
  • CAS Number : 1498938-67-2
  • Molecular Weight : 169.29 g/mol

The compound belongs to the pyrrolidine class, characterized by a five-membered ring containing nitrogen. Its structural attributes contribute to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activity.

Pharmacological Effects

  • CNS Activity :
    • Studies indicate that pyrrolidine derivatives can exhibit anxiolytic and antidepressant effects. The specific mechanism often involves modulation of serotonin and dopamine pathways.
  • Antimicrobial Properties :
    • Research has shown that similar compounds within the pyrrolidine class possess antimicrobial activity against a range of pathogens, indicating potential therapeutic applications in infectious diseases.
  • Anticancer Potential :
    • Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have applications in oncology.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrrolidine derivatives, highlighting that modifications at the nitrogen atom can significantly enhance biological activity against specific targets like serotonin receptors .

CompoundTargetActivity
This compound5-HT2A_{2A} receptorModerate agonist activity
Similar Pyrrolidine DerivativeCDK9Induces apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

In a comparative analysis of pyrrolidine derivatives, this compound exhibited notable antimicrobial properties against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This positions it as a candidate for further development in antimicrobial therapies.

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